Benzo[d]oxazole-5-carboxylic acid
Overview
Description
Benzo[d]oxazole-5-carboxylic acid is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This analysis focuses on the synthesis and characterization of this compound, excluding its drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of Benzo[d]oxazole derivatives involves catalyzed cyclization reactions. A notable method includes the use of ruthenium(II) porphyrin-copper chloride catalyzed cyclization, which is performed under mild conditions using benzene carboxylic acids and phenylethenes or phenylacetylenes. This process yields oxazole or oxazoline derivatives through the formation of an intermolecular C-N bond and an intramolecular C-O bond (Zhong et al., 2012).
Molecular Structure Analysis
The molecular structure of Benzo[d]oxazole derivatives can be confirmed through methods like single crystal X-ray diffraction. This technique has been used to unambiguously determine the structure of these compounds, showcasing their potential as anticancer agents (Tangellamudi et al., 2018).
Chemical Reactions and Properties
Benzo[d]oxazole and its derivatives are synthesized from carboxylic acids using various catalytic methods. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation offer a metal-free catalytic route for creating 2-substituted benzoxazoles from N-protected amino acids and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Dev et al., 2016).
Physical Properties Analysis
The physical properties of Benzo[d]oxazole derivatives, such as solubility and melting points, are crucial for their application in various chemical processes. These properties are often influenced by the specific substituents on the benzo[d]oxazole core and can be tailored through synthetic modifications to suit particular applications.
Chemical Properties Analysis
Benzo[d]oxazole derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. For instance, the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, demonstrates the compound's utility in pharmaceutical synthesis, offering rapid production and high yield under specific conditions (Ramanjaneyulu et al., 2020).
Scientific Research Applications
Medicinal Chemistry
Oxazole and its derivatives, including benzoxazole, are important heterocyclic compounds with a wide spectrum of biological activities . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Oxazole derivatives have been found to have various biological activities such as antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant properties.
Anticancer Research
Benzoxazole derivatives have shown potential in anticancer drug research and development . They are being studied for their low toxicity and improved activity. Various research groups have designed and developed novel compounds with benzoxazole as their backbone and checked their anticancer activity .
Antimicrobial Research
A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans . Ampicillin and streptomycin were used as reference drugs for antibacterial activity and fluconazole, ketaconazole and clotrimazole were used for antifungal activity .
Safety And Hazards
The safety information for Benzo[d]oxazole-5-carboxylic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1,3-benzoxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOXEGAWJHKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597314 | |
Record name | 1,3-Benzoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazole-5-carboxylic acid | |
CAS RN |
15112-41-1 | |
Record name | 1,3-Benzoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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